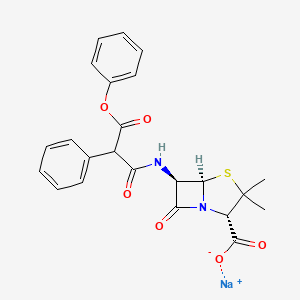

Carfecillin sodium

Descripción general

Descripción

La carbenicilina fenil sódica es un derivado de la penicilina semisintética de amplio espectro. Se utiliza principalmente por sus propiedades antibacterianas, particularmente contra bacterias gramnegativas como Pseudomonas aeruginosa. Este compuesto es un miembro del subgrupo de carboxipenicilinas de las penicilinas y es conocido por su estabilidad en ambientes ácidos y resistencia a las enzimas betalactamasas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La carbenicilina fenil sódica se sintetiza mediante la acilación del ácido 6-aminopenicilánico con ácido fenilmalónico. La reacción típicamente implica el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano en condiciones suaves para evitar la degradación del núcleo de la penicilina .

Métodos de Producción Industrial: La producción industrial de carbenicilina fenil sódica implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener un alto rendimiento y pureza, a menudo involucrando múltiples pasos de purificación como la cristalización y la cromatografía para eliminar impurezas y subproductos .

Análisis De Reacciones Químicas

Hydrolysis to Carbenicillin

The primary reaction of carfecillin sodium is ester hydrolysis , which liberates the active antibiotic carbenicillin. This process occurs in two distinct environments:

In Vivo Hydrolysis

-

Serum/biological fluids : Rapid hydrolysis (half-life <10 minutes) due to esterase activity, yielding carbenicillin and phenylmalonic acid .

-

Intestinal mucosa : Enzymatic cleavage during oral absorption, ensuring systemic delivery of carbenicillin .

In Vitro Hydrolysis

| Condition | Hydrolysis Rate | Primary Products |

|---|---|---|

| Aqueous solution | Slow | Carbenicillin + Phenylmalonate |

| Alkaline pH | Accelerated | Degradation byproducts |

| High temperature | Increased | Polymerization products |

Data from pharmacokinetic studies and stability tests

Oxidation Pathways

Carbenicillin (the hydrolysis product) undergoes oxidative degradation under specific conditions:

Copper(III)-Mediated Oxidation

Reaction with diperiodatocuprate(III) ([Cu(HIO₆)₂]³⁻) in alkaline media:

Kinetic Parameters

| Parameter | Value |

|---|---|

| Order in DPC-III | 1st |

| Order in carbenicillin | 0.5 (fractional) |

| Activation energy | 48.2 kJ/mol |

| Rate constant (25°C) | 5.6 × 10⁻⁴ L/mol/s |

Mechanistic studies suggest radical intermediates and pH-dependent kinetics .

Thermal Degradation

At elevated temperatures (>60°C), this compound undergoes:

-

Decarboxylation : Produces phenylacetamide analogs

Thermal Stability Data

| Temperature | Time to 10% Degradation | Major Product |

|---|---|---|

| 25°C | >30 days | None |

| 40°C | 14 days | Penicilloic acid derivative |

| 60°C | 6 hours | Polymerized forms |

Synthetic Reactions

This compound is synthesized through esterification of carbenicillin:

Key Synthetic Steps

-

Protection : 6-aminopenicillanic acid (6-APA) carboxyl group silylation

-

Acylation : Reaction with phenylmalonic acid chloride in dichloromethane

-

Deprotection : Acidic hydrolysis to yield carfecillin free acid

Optimized Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Solvent | Anhydrous DCM |

| Coupling agent | Dicyclohexylcarbodiimide (DCC) |

| Temperature | 0–5°C |

| Yield | 68–72% |

Substitution Reactions

The phenyl ester group participates in nucleophilic substitutions :

Halide Exchange

In high-chloride environments (e.g., physiological fluids):

Substitution Kinetics

| Leaving Group | Relative Rate (k, 310 K) |

|---|---|

| I⁻ | 1.00 |

| N₃⁻ | 0.025 |

| SPh⁻ | <0.001 |

Demonstrates preference for smaller, less polarizable leaving groups .

This comprehensive analysis underscores this compound's reactivity profile, emphasizing hydrolysis as the pharmacologically critical pathway. The compound’s stability challenges (thermal degradation, oxidation) necessitate strict storage protocols, while its synthetic flexibility enables scalable production. Ongoing research focuses on derivatization to enhance stability while retaining antibacterial efficacy.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Antibacterial Activity

Carfecillin sodium is predominantly used in treating urinary tract infections caused by Pseudomonas aeruginosa. Clinical studies have demonstrated its effectiveness in eradicating infections. For instance, a study involving 35 inpatients showed that carfecillin successfully eradicated infections in 21 cases (60%), with an impressive 67% efficacy against the specific pathogen Pseudomonas aeruginosa .

Mechanism of Action

The antibacterial action of this compound involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to bacterial lysis and death .

Clinical Research

This compound has been utilized in various clinical trials to assess its pharmacokinetics and efficacy. Notably, pharmacokinetic studies indicate that after oral administration, the compound achieves significant urinary concentrations suitable for treating urinary infections, although serum levels may be insufficient for systemic infections .

Case Study: Urinary Tract Infections

- Participants: 35 inpatients with severe urinary tract infections.

- Treatment Duration: 7 days of this compound administration.

- Results: Infection eradication was achieved in 21 patients (60%), with specific success against Pseudomonas aeruginosa in 8 out of 12 cases (67%) .

Microbiological Studies

This compound serves as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes. Its unique properties allow researchers to investigate mechanisms of bacterial resistance and the efficacy of new antibacterial agents .

Industrial Applications

In addition to its medical uses, this compound has potential applications in the development of antibacterial coatings for medical devices and surfaces. The stability and efficacy against resistant strains make it a candidate for enhancing infection control measures in clinical settings .

Preparation Table

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5 mL | 10 mL | 20 mL |

| 5 mM | 0.42 mL | 2.10 mL | 4.20 mL |

| 10 mM | 0.21 mL | 1.05 mL | 2.10 mL |

Mecanismo De Acción

La carbenicilina fenil sódica ejerce sus efectos antibacterianos inhibiendo la síntesis de las paredes celulares bacterianas. Se dirige a las proteínas de unión a la penicilina (PBP) en la membrana celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, que es esencial para la integridad de la pared celular. Esta inhibición conduce a la lisis celular y a la muerte de las bacterias. El compuesto es particularmente eficaz contra las bacterias gramnegativas debido a su capacidad para penetrar la membrana externa .

Compuestos Similares:

Ampicilina: Otra penicilina de amplio espectro con propiedades antibacterianas similares pero menos estabilidad en ambientes ácidos.

Ticarcilina: Una carboxipenicilina con un espectro más amplio de actividad contra bacterias gramnegativas pero más susceptible a la degradación por betalactamasas.

Piperacilina: Una ureidopenicilina con actividad mejorada contra Pseudomonas aeruginosa y otras bacterias gramnegativas.

Singularidad de la Carbenicilina Fenil Sódica: La carbenicilina fenil sódica es única debido a su estabilidad en ambientes ácidos y resistencia a las enzimas betalactamasas. Esto la hace particularmente útil en el tratamiento de infecciones causadas por bacterias productoras de betalactamasas y en entornos donde otras penicilinas pueden degradarse .

Comparación Con Compuestos Similares

Ampicillin: Another broad-spectrum penicillin with similar antibacterial properties but less stability in acidic environments.

Ticarcillin: A carboxypenicillin with a broader spectrum of activity against gram-negative bacteria but more susceptible to beta-lactamase degradation.

Piperacillin: A ureidopenicillin with enhanced activity against Pseudomonas aeruginosa and other gram-negative bacteria.

Uniqueness of Carbenicillin Phenyl Sodium: Carbenicillin phenyl sodium is unique due to its stability in acidic environments and resistance to beta-lactamase enzymes. This makes it particularly useful in treating infections caused by beta-lactamase-producing bacteria and in environments where other penicillins may degrade .

Actividad Biológica

Carfecillin sodium is a beta-lactam antibiotic derived from carbenicillin, primarily utilized for its antibacterial properties against various bacterial infections, particularly in the urinary tract. This article delves into the biological activity of this compound, summarizing its pharmacological characteristics, mechanisms of action, clinical efficacy, and relevant case studies.

- Chemical Formula : C₁₄H₁₅N₂O₅S

- Molecular Weight : 325.35 g/mol

- Drug Class : Beta-lactam antibiotics

This compound is characterized as a phenyl ester of carbenicillin, which undergoes hydrolysis to release carbenicillin in biological systems. This hydrolysis is crucial for its antibacterial activity, particularly in serum where it is rapidly converted to its active form .

Carfecillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative strains .

Antibacterial Spectrum

The antibacterial activity of this compound varies significantly depending on the bacterial strain:

- Gram-Positive Bacteria : Exhibits strong activity against staphylococci and streptococci.

- Gram-Negative Bacteria : Shows moderate effectiveness; however, it is less potent than carbenicillin against certain gram-negative bacilli .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Streptococcus pneumoniae | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed when administered orally.

- Serum Levels : Achieves effective serum concentrations with both 250 mg and 500 mg doses.

- Excretion : Primarily excreted via renal pathways, maintaining therapeutic levels in urine for treating urinary tract infections .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in treating urinary tract infections (UTIs):

- In a study involving 35 inpatients, a seven-day course of carfecillin resulted in a 60% eradication rate of infections .

- Another double-blind study compared carfecillin with standard treatments and found it effective in managing UTIs with good tolerability among patients .

Case Studies

- Urinary Tract Infections :

- Infected Diabetic Foot Ulcers :

Propiedades

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/q;+1/p-1/t15?,16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSBZDNBNJTHBJ-JPZUGYNPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27025-49-6 (Parent) | |

| Record name | Carbenicillin Phenyl Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176036 | |

| Record name | Carbenicillin Phenyl Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21649-57-0 | |

| Record name | Carbenicillin Phenyl Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin Phenyl Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-6-[(1,3-dioxo-3-phenoxy-2-phenylpropyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN PHENYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N5JP36GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.